Comprehensive Physicochemical and Synthetic Profiling of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
Comprehensive Physicochemical and Synthetic Profiling of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
Executive Summary
2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-82-0) is a highly substituted, sterically hindered diaryl-aliphatic ketone [1]. Featuring a propiophenone core flanked by two distinctively methylated phenyl rings, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, deep-dive analysis into its physicochemical properties, rational synthetic design, and rigorous analytical validation protocols.
Molecular Architecture & Physicochemical Properties
The molecular architecture of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is defined by its two ortho-substituted aromatic systems separated by a flexible propan-1-one linker. The presence of methyl groups at the 2,3-positions of the acetophenone ring and the 2,6-positions of the terminal phenyl ring induces profound steric hindrance. This structural crowding restricts the rotational degrees of freedom around the carbon-carbon bonds, forcing the molecule into a non-planar conformation that significantly enhances its lipophilicity and alters its interaction with biological targets.
Quantitative Physicochemical Data
To facilitate rapid reference and comparison, the core physicochemical descriptors are summarized below [1, 2]:
| Property | Value / Description |
| IUPAC Name | 1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one |
| CAS Registry Number | 898754-82-0 |
| Molecular Formula | C₁₉H₂₂O |
| Molecular Weight | 266.38 g/mol |
| SMILES String | CC1=CC=CC(C(=O)CCC2=C(C)C=CC=C2C)=C1C |
| Topological Polar Surface Area (TPSA) | 17.07 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |
| Estimated LogP | ~4.5 - 5.0 (Highly Lipophilic) |
| Storage Conditions | Sealed in dry, 2-8°C |
Causality in Property Design: The exceptionally low TPSA (17.07 Ų) combined with a high LogP indicates that this molecule is highly hydrophobic, making it an excellent scaffold for probing deep, lipophilic binding pockets in drug discovery programs. The lack of hydrogen bond donors ensures that its primary mode of intermolecular interaction is driven by Van der Waals forces and
Synthetic Methodology & Reaction Mechanisms
Designing a robust synthesis for this compound requires navigating the challenges posed by its electron-rich, sterically hindered aromatic rings.
Why not Friedel-Crafts? Direct Friedel-Crafts acylation of 2,3-dimethylbenzene with 3-(2,6-dimethylphenyl)propanoyl chloride is generally avoided. The electron-donating methyl groups make the ring highly susceptible to regiochemical scrambling and polyacylation under Lewis acid catalysis.
The Gold Standard Route: To achieve absolute regiocontrol, the preferred methodology is a two-step sequence:
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Claisen-Schmidt Aldol Condensation: Coupling 2,3-dimethylacetophenone with 2,6-dimethylbenzaldehyde under basic conditions to yield an
-unsaturated ketone (chalcone) intermediate [3]. -
Catalytic Hydrogenation: Selective reduction of the enone double bond using Palladium on Carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated propiophenone [4].
Fig 1: Two-step synthetic workflow from acetophenone and benzaldehyde precursors.
Experimental Protocols
The following protocols represent a self-validating system. Each step includes built-in analytical checkpoints to ensure the integrity of the transformation before proceeding.
Step 1: Synthesis of the Chalcone Intermediate
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Preparation: In a 250 mL round-bottom flask, dissolve 2,6-dimethylbenzaldehyde (1.0 equiv, 10 mmol) and 2,3-dimethylacetophenone (1.0 equiv, 10 mmol) in 50 mL of absolute ethanol.
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Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add 10 mL of a 30% aqueous NaOH solution dropwise over 15 minutes to prevent uncontrolled exotherms.
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Reaction: Remove the ice bath and stir the mixture at room temperature for 12–24 hours.
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Validation (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a 3:1 hexanes/ethyl acetate mobile phase. The reaction is complete when the UV-active starting materials are consumed, and a new, lower-Rf fluorescent spot (the chalcone) appears [3].
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Workup: Pour the mixture into 100 mL of ice water. Neutralize with 1M HCl. Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Selective Catalytic Hydrogenation
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Preparation: Dissolve the crude chalcone intermediate in 30 mL of ethyl acetate in a hydrogenation flask.
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Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert argon or nitrogen.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon. Stir vigorously at room temperature for 4–6 hours[4].
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Validation (NMR): An aliquot can be filtered and analyzed via ¹H-NMR. The disappearance of the vinylic protons (typically doublets around 7.4–7.8 ppm) and the appearance of two distinct triplet-like multiplets (~3.0 ppm) confirm the reduction of the alkene to the alkyl chain.
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Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate in vacuo to yield the crude 2',3'-dimethyl-3-(2,6-dimethylphenyl)propiophenone. Purify via flash column chromatography if necessary.
Analytical Characterization & Validation
To ensure the compound meets the >98% purity standard required for downstream applications, an orthogonal analytical workflow must be employed.
Fig 2: Orthogonal analytical validation workflow for structural and purity confirmation.
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RP-HPLC (Purity): Utilizing a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). The compound's high lipophilicity dictates a late retention time. A single sharp peak at 254 nm confirms >98% purity[1].
-
GC-MS (Identity): Electron Ionization (EI) will yield a distinct molecular ion peak at m/z 266. Fragmentation typically occurs at the
-carbon relative to the carbonyl, yielding a stable 2,3-dimethylbenzoyl cation (m/z 133). -
NMR Spectroscopy (Structure): ¹³C-NMR will show a characteristic downfield carbonyl carbon signal (~200 ppm). The ¹H-NMR will display the highly integrated methyl singlets (reflecting the four methyl groups on the aromatic rings) between 2.1 and 2.4 ppm, validating the sterically crowded architecture.
